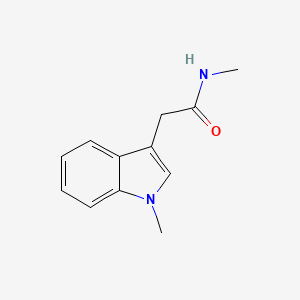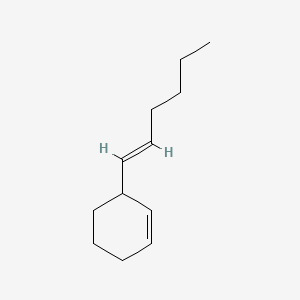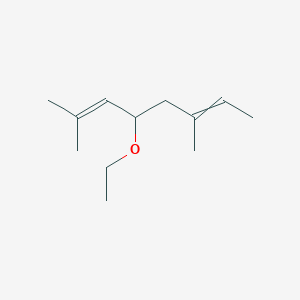stannane CAS No. 55204-80-3](/img/structure/B14626925.png)
[2,6-Bis(trifluoromethyl)phenyl](trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(trifluoromethyl)phenylstannane is an organotin compound characterized by the presence of a tin atom bonded to a phenyl ring substituted with two trifluoromethyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)phenylstannane typically involves the reaction of 2,6-bis(trifluoromethyl)phenyl lithium with trimethyltin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organolithium reagent. The reaction proceeds as follows:
2,6−Bis(trifluoromethyl)phenyl lithium+Trimethyltin chloride→2,6−Bis(trifluoromethyl)phenylstannane+Lithium chloride
Industrial Production Methods
While specific industrial production methods for 2,6-Bis(trifluoromethyl)phenylstannane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trifluoromethyl)phenylstannane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles.
Oxidation Reactions: The tin atom can be oxidized to higher oxidation states.
Reduction Reactions: The compound can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and amines. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin compounds, while oxidation reactions can produce tin oxides.
Scientific Research Applications
2,6-Bis(trifluoromethyl)phenylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound can be used in the study of organotin toxicity and its effects on biological systems.
Medicine: Research into the potential use of organotin compounds in pharmaceuticals is ongoing, with a focus on their antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2,6-Bis(trifluoromethyl)phenylstannane exerts its effects involves the interaction of the tin atom with various molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(trifluoromethyl)phenylsilane: Similar structure but with a silicon atom instead of tin.
2,6-Bis(trifluoromethyl)phenylgermane: Similar structure but with a germanium atom instead of tin.
2,6-Bis(trifluoromethyl)phenyllead: Similar structure but with a lead atom instead of tin.
Uniqueness
2,6-Bis(trifluoromethyl)phenylstannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. The tin atom’s ability to form stable bonds with carbon and its reactivity in various chemical reactions make this compound particularly valuable in research and industrial applications.
Properties
CAS No. |
55204-80-3 |
|---|---|
Molecular Formula |
C11H12F6Sn |
Molecular Weight |
376.91 g/mol |
IUPAC Name |
[2,6-bis(trifluoromethyl)phenyl]-trimethylstannane |
InChI |
InChI=1S/C8H3F6.3CH3.Sn/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;;;/h1-3H;3*1H3; |
InChI Key |
ITSYMEVOKJJCSV-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



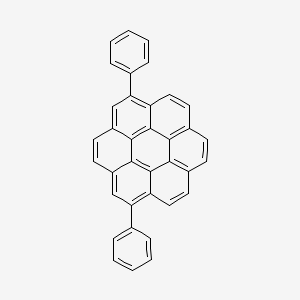

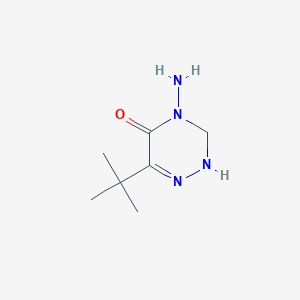


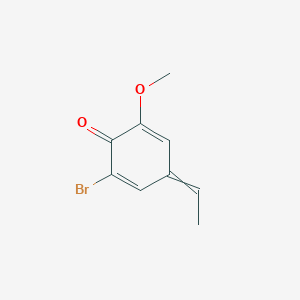

![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)

